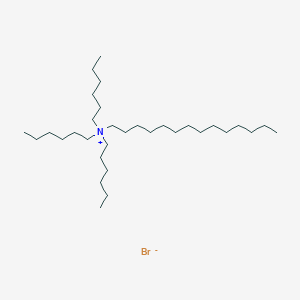

Trihexyltetradecylammonium bromide

Description

Significance of Quaternary Ammonium (B1175870) Salts in Advanced Chemical Systems

Quaternary ammonium salts (QASs), also known as quats, are a class of chemical compounds with a positively charged polyatomic ion of the structure [NR4]+, where R represents an alkyl or aryl group. researchgate.net Unlike primary, secondary, or tertiary ammonium cations, QASs are permanently charged, irrespective of the pH of their solution. researchgate.net This permanent charge and the variability of the R groups give them a diverse range of properties and applications.

Historically, the significance of QASs was first recognized for their antimicrobial properties. As early as the 1930s, compounds like benzalkonium chloride were demonstrated to be effective disinfectants. researchgate.net This is due to their ability to disrupt the cell membranes of bacteria. researchgate.netresearchgate.net The general structure of a QAS, with a positively charged "head" and long, nonpolar alkyl "tails," allows them to act as cationic surfactants. This amphiphilic nature enables them to reduce the surface tension between liquids or between a liquid and a solid, making them useful as detergents, fabric softeners, and antistatic agents in shampoos. researchgate.netgoogleapis.com

In more advanced chemical systems, QASs are crucial as phase-transfer catalysts (PTCs). acs.org They can transport a reactant from one phase (like water) into a second, immiscible phase (like an organic solvent) where the reaction can then occur. acs.orghumeau.com This is particularly useful for reactions involving water-soluble and water-insoluble reactants. Furthermore, many QASs with low melting points are classified as ionic liquids (ILs), which are salts that are liquid at or near room temperature. rsc.org ILs are considered "green" solvents due to their low vapor pressure, which reduces air pollution. google.com They are investigated as alternative solvents for a variety of chemical reactions, including Diels-Alder and Friedel-Crafts reactions. google.com

Historical and Emerging Roles of Trihexyltetradecylammonium Bromide in Scientific Investigations

While the broader class of long-chain quaternary ammonium salts has a history rooted in disinfection and surfactant applications since the early 20th century, the specific investigation of this compound is a more recent development, driven by its utility in specialized and advanced research areas. researchgate.net

Historically, the application of compounds with similar structures has been in areas requiring surface activity. For instance, related compounds like cetyl trimethylammonium bromide (CTAB) have been used in micelle-catalyzed reactions to enhance yields and shorten reaction times. google.com The general synthesis of such quaternary ammonium salts involves the alkylation of a tertiary amine with a haloalkane.

More recently, this compound has emerged as a compound of interest in several areas of materials science and catalysis. Its role as a phase-transfer catalyst is exemplified in a patent for the preparation of high-purity trimellitic anhydride (B1165640) acyl chlorides, where it is listed as a potential catalyst to facilitate the reaction.

A significant emerging role for this compound is in the formulation of advanced materials. In one study, it was used to prepare polyoxometalate-ionic liquids (POM-ILs). acs.org These POM-ILs were then investigated as novel, environmentally acceptable lubricant additives, showing potential for reducing friction and wear in mechanical systems. In a related application, these same POM-ILs, prepared with this compound, were studied as protective coatings to mitigate the corrosion of historical documents containing iron gall ink. acs.org

The compound has also been listed as a component in the development of a colorimetric hydrogel-based nanosensor for detecting therapeutic levels of ionizing radiation. In this application, the formation of gold nanoparticles is templated by lipid structures, and various quaternary ammonium salts, including this compound, are considered for their role in this process. Furthermore, its phosphonium (B103445) analogue, trihexyl(tetradecyl)phosphonium bromide, has been extensively studied as an extractant for the recovery of precious metals like rhodium, ruthenium, and platinum from chloride solutions, indicating the potential of such long-chain quaternary salts in hydrometallurgy and recycling processes. researchgate.net

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₃₂H₆₈BrN |

| Molecular Weight | 546.79 g/mol |

| CAS Number | 950183-48-9 |

| Appearance | Solid |

| Synonym | Tetradecyltrihexylammonium bromide |

A summary of selected research findings involving this compound is presented in the following table:

| Research Area | Application of this compound | Key Finding |

| Materials Science | Component in the synthesis of Polyoxometalate-Ionic Liquids (POM-ILs) | The resulting POM-ILs show promise as environmentally friendly lubricant additives and as protective coatings for historical documents. acs.org |

| Catalysis | Listed as a potential phase-transfer catalyst | Can be used in the synthesis of high-purity trimellitic anhydride acyl chlorides. |

| Nanotechnology | Component in a nanosensor formulation | Investigated for its role in the lipid-templated formation of gold nanoparticles for radiation dosimetry. |

Properties

IUPAC Name |

trihexyl(tetradecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAADFDOGNWGAHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583382 | |

| Record name | N,N,N-Trihexyltetradecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950183-48-9 | |

| Record name | N,N,N-Trihexyltetradecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Modifications of Trihexyltetradecylammonium Bromide

Established Synthetic Pathways for Trihexyltetradecylammonium Bromide

The primary method for synthesizing this compound is through a quaternization reaction. This well-established pathway involves the reaction of a tertiary amine with an alkyl halide. Specifically, trihexylamine (B47920) is reacted with 1-bromotetradecane. In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of trihexylamine attacks the electrophilic carbon atom of 1-bromotetradecane, displacing the bromide ion. This forms the quaternary ammonium (B1175870) cation, where the nitrogen is bonded to three hexyl groups and one tetradecyl group, with the bromide acting as the counter-ion.

The reaction is typically carried out in a suitable solvent, and heating may be required to achieve a reasonable reaction rate. The purity of the resulting this compound, which is a solid at room temperature, can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. sigmaaldrich.com

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reaction Type |

|---|---|---|

| Trihexylamine | 1-Bromotetradecane | Quaternization |

Preparation of Polyoxometalate-Ionic Liquid Derivatives Incorporating the Trihexyltetradecylammonium Cation

Polyoxometalates (POMs) are a class of metal-oxide clusters that can be combined with ionic liquids (ILs) to create novel hybrid materials. The trihexyltetradecylammonium cation is particularly useful for this purpose due to its large, hydrophobic nature, which can be used to create POM-based ionic liquids with low melting points. scispace.com The synthesis of these derivatives generally relies on an ion-exchange metathesis reaction.

In this process, the inorganic counter-ions (like sodium or potassium) of a water-soluble POM are exchanged for the large organic trihexyltetradecylammonium cations. This is typically achieved by mixing an aqueous solution of the POM with a solution of this compound in an organic solvent, such as dichloromethane. The resulting POM-ionic liquid derivative is often insoluble in water and can be isolated in the organic phase. nih.gov This approach allows for the creation of materials that combine the unique catalytic, electronic, or magnetic properties of the POM anion with the tunable solubility and thermal properties of the ionic liquid cation. nih.gov

Synthesis with Lacunary Keggin Polyoxoanions

Lacunary Keggin polyoxoanions are POMs derived from the parent Keggin structure ([XM₁₂O₄₀]ⁿ⁻) by the removal of one or more metal-oxide units. This creates a vacant, or "lacunary," site that is highly reactive and can be functionalized. nih.gov These vacant sites make lacunary POMs excellent building blocks for more complex structures. nih.gov

The synthesis of ionic liquid derivatives using these lacunary POMs and the trihexyltetradecylammonium cation follows a similar ion-exchange procedure. For example, the potassium salt of a lacunary Keggin POM, such as K₈[α-SiW₁₁O₃₉], can be dissolved in water and reacted with a solution of this compound in an organic solvent. nih.gov The resulting trihexyltetradecylammonium salt of the lacunary POM is then extracted into the organic layer. nih.gov The presence of the lacunary site provides a handle for further derivatization, such as the introduction of catalytically active transition metal centers. udel.edu

Table 2: Example of a Lacunary Keggin Polyoxoanion Used in POM-IL Synthesis

| Lacunary POM | Parent POM Structure | Heteroatom (X) | Addenda Atom (M) |

|---|---|---|---|

| [α-SiW₁₁O₃₉]⁸⁻ nih.gov | Keggin | Silicon (Si) | Tungsten (W) |

Strategies for Cationic and Anionic Derivatization for Tailored Applications

The properties of ionic liquids based on the trihexyltetradecylammonium cation can be precisely tuned for specific tasks by modifying either the cation or, more commonly, the anion. nih.gov

Cationic Derivatization: While less common, the structure of the trihexyltetradecylammonium cation itself can be altered. Introducing functional groups onto one of the alkyl chains could add new functionalities, such as sites for polymerization or enhanced coordination capabilities. nih.gov However, synthesizing these more complex cations can be challenging. An "equivalent quantitative ion strategy" has been explored where various analytes are derivatized with a reagent that imparts the same charge and fragmentation pattern, allowing for sensitive quantification in mass spectrometry. researchgate.netdntb.gov.ua

Anionic Derivatization: A more versatile and widely used strategy is the exchange of the bromide anion for other anions. nih.gov This allows for the creation of a wide range of ionic liquids with different properties. The exchange can be performed using various methods, including passing a solution of this compound through an anion-exchange resin. nih.gov

This "task-specific" approach allows for the design of ionic liquids with properties optimized for applications such as:

Catalysis: Using catalytically active anions like polyoxometalates. rsc.org

Extraction: Selecting anions that lead to hydrophobic ionic liquids for extracting specific compounds, such as sulfur from fuels. researchgate.net

Antimicrobial Materials: Combining the cation with antimicrobial anions to create materials for surface coatings. nih.gov

Table 3: Examples of Anionic Derivatization

| Original Anion | Reagent/Method | New Anion | Application Focus |

|---|---|---|---|

| Bromide (Br⁻) | Anion-exchange resin (A⁻ form) nih.gov | Acetate (AcO⁻), Ibuprofenate (Ibu⁻) nih.gov | Tailored Ionic Liquids |

| Bromide (Br⁻) | Metathesis with a POM salt nih.gov | [α-SiW₁₁O₃₉]⁸⁻ nih.gov | Catalysis, Antimicrobial Materials nih.gov |

| Bromide (Br⁻) | Oxidation with KMnO₄ researchgate.net | Tribromide (Br₃⁻) researchgate.net | Brominating Agent |

Advanced Applications in Separation Science and Resource Recovery

Liquid-Liquid Extraction of Metal Ions by Trihexyltetradecylammonium Bromide Systems

In the realm of hydrometallurgy, the separation of precious and base metals from leached ores or industrial waste streams is of paramount economic and environmental importance. This compound and its closely related phosphonium (B103445) analogue, trihexyl(tetradecyl)phosphonium bromide, have demonstrated exceptional capabilities in the liquid-liquid extraction of various metal ions from acidic solutions. researchgate.net These compounds function as ion exchangers, leveraging their lipophilic nature to transfer target metal anions from an aqueous phase to an immiscible organic phase.

The selective recovery of platinum-group metals (PGMs) is a significant challenge in recycling and refining processes. Research has shown that this compound is an efficient extractant for separating palladium from acidic solutions. researchgate.net Similarly, its phosphonium counterpart is effective for both palladium and platinum. researchgate.net The high efficiency and selectivity are attributed to the formation of stable ion-pair complexes with the anionic chloro-complexes of these metals, namely [PdCl₄]²⁻ and [PtCl₆]²⁻.

Studies on the phosphonium analogue, which shares a similar quaternary structure, demonstrate excellent selectivity for Pd(II) and Pt(IV) over other metals commonly found in waste solutions, such as rhodium(III) and ruthenium(III). researchgate.net This selectivity is crucial for producing high-purity metals. The extraction process is highly effective, leading to high extraction efficiencies for both palladium and platinum from chloride media. researchgate.net

| Metal Ion | HCl Concentration (M) | Extraction Efficiency (%) | Reference |

|---|---|---|---|

| Pd(II) | 0.1 | >99 | researchgate.net |

| Pt(IV) | 3.0 | >99 | researchgate.net |

The application of trihexyltetradecylammonium salts extends to the recovery of other valuable and, in some cases, hazardous metals.

Rhodium (Rh) and Ruthenium (Ru): The extraction of Rh(III) and Ru(III) by trihexyl(tetradecyl)phosphonium bromide is notably dependent on the "age" of the aqueous metal solutions, but it is generally much less effective compared to platinum and palladium. researchgate.net This low affinity is advantageous for the selective separation of Pt and Pd from Rh and Ru. Other quaternary ammonium (B1175870) salts, such as Aliquat 336, have been investigated more extensively for ruthenium extraction from chloride media. researchgate.netnih.gov

Cadmium (Cd) and Zinc (Zn): Studies have been undertaken to explore the use of trihexyl(tetradecyl)phosphonium bromide for the extraction and recovery of cadmium(II) and zinc(II) from hydrochloric acid solutions, indicating its potential utility in treating industrial effluents containing these toxic heavy metals. researchgate.net

Molybdenum (Mo): Trihexyl(tetradecyl)phosphonium bromide has been identified as a novel extractant for molybdenum(VI) from hydrochloric acid media, particularly for the recovery of the metal from spent catalysts. researchgate.net This represents a significant advancement, as research on this specific application was previously limited. researchgate.net

The extraction of metal ions by this compound from acidic chloride solutions proceeds via an anion exchange mechanism. researchgate.net In this process, the metal in the aqueous phase exists as a negatively charged chloro-complex anion (e.g., [PdCl₄]²⁻, [PtCl₆]²⁻, [RhCl₆]³⁻). The extraction can be represented by the following general equilibrium equation, where R₄N⁺Br⁻ represents the this compound extractant dissolved in an organic diluent and [MClₓ]ⁿ⁻ is the metal chloro-complex in the aqueous phase:

n(R₄N⁺Br⁻)org + [MClₓ]ⁿ⁻aq ⇌ ((R₄N⁺)ₙ[MClₓ]ⁿ⁻)org + nBr⁻aq

The large, lipophilic quaternary ammonium cation (R₄N⁺) forms a charge-neutral, hydrophobic ion-pair with the metal-containing anion ([MClₓ]ⁿ⁻). This ion-pair has high solubility in the organic phase, thus facilitating the transfer of the metal from the aqueous solution. The driving force for the extraction is the favorable energetics of forming this stable ion-pair in the organic phase and transferring the smaller, more hydrophilic bromide ions to the aqueous phase. The selectivity of the extraction for different metals is determined by the stability of these ion-pairs and the relative ease of formation of the various metal chloro-anions under specific conditions. researchgate.net

The efficiency of the metal extraction process is highly sensitive to several key operational parameters.

Acid Concentration: The concentration of hydrochloric acid in the aqueous phase is a critical variable. For palladium extraction using trihexyl(tetradecyl)phosphonium bromide, an increase in HCl concentration can lead to a decrease in extraction efficiency. researchgate.net This is often attributed to the competing extraction of HCl by the ionic liquid, which reduces the extractant's availability for metal complexation. Conversely, for other metals, a certain acid concentration is necessary to ensure the complete formation of the extractable anionic chloro-complex.

Diluent Selection: The organic solvent used to dissolve the this compound, known as the diluent, has a substantial effect on the extraction behavior. nih.gov The polarity and solvating properties of the diluent influence the stability of the extracted ion-pair complex. Common diluents include non-polar aromatic solvents like toluene and xylene, or aliphatic hydrocarbons such as kerosene. The choice of diluent can affect not only the distribution ratio of the metal but also phase separation kinetics and the potential for third-phase formation. nih.gov

Kinetic Equilibria: The time required to reach extraction equilibrium is another important factor. For PGM extraction with phosphonium ionic liquids, the kinetics are generally fast, with equilibrium often reached within minutes of phase contact. researchgate.net This is a significant advantage for industrial applications, as it allows for high throughput in continuous extraction circuits.

| Metal Ion | Extractant System | Trend with Increasing HCl | Optimal HCl Range (M) | Reference |

|---|---|---|---|---|

| Pd(II) | Trihexyl(tetradecyl)phosphonium bromide in toluene | Decreases | < 3.0 | researchgate.net |

| Ru(III) | Aliquat 336 in kerosene | Increases up to 4M, then decreases | ~4.0 | researchgate.net |

| Rh(III) | Trihexyl(tetradecyl)phosphonium-based ILs | Poor extraction across range | N/A | mdpi.com |

Environmental Remediation via this compound-Based Materials

Beyond metal recovery, the chemical properties of quaternary ammonium salts (QACs) like this compound suggest their potential use in environmental remediation, particularly for the removal of certain pollutants from water.

Emerging contaminants (ECs), including pharmaceuticals, personal care products, and pesticides, pose a growing threat to aquatic ecosystems and potentially human health. cityu.edu.hk Due to their often complex structures and low concentrations, their removal using conventional wastewater treatment methods can be inefficient. cityu.edu.hk

Quaternary ammonium compounds, the chemical class to which this compound belongs, are being actively investigated for their potential role in treating contaminated water. acs.orgrsc.org Their cationic nature and amphiphilic properties allow them to interact with and bind to a variety of organic and inorganic anionic pollutants. Materials based on or modified with QACs can be designed as sorbents to capture these contaminants. Ionic liquids are recognized for their tunable properties, which can be tailored to target specific contaminants for effective removal. researchgate.net While direct research on this compound for this specific application is not widely documented, the broader class of QAC-based materials and ionic liquids shows promise for developing new technologies for the remediation of water polluted with emerging contaminants. researchgate.net

Investigation of Adsorption and Interfacial Interaction Mechanisms in Contaminant Removal

The efficacy of this compound in separation science, particularly for the removal of contaminants from aqueous solutions, is fundamentally governed by its adsorption behavior and interfacial activity. As a quaternary ammonium salt, its molecular structure, featuring a positively charged nitrogen center and a combination of hexyl and tetradecyl alkyl chains, dictates its interaction with various contaminants and surfaces. Investigations into analogous quaternary ammonium and phosphonium salts provide significant insights into the likely mechanisms at play. These mechanisms primarily include ion exchange, surface complexation, and the modification of adsorbent surfaces, which collectively contribute to the sequestration of both metallic and organic pollutants.

The primary mechanism for the removal of anionic contaminants by this compound is ion exchange. In aqueous solutions, the bromide anion can be exchanged for other anions. This is particularly relevant for the extraction of metal anions. For instance, in hydrometallurgical applications, metals are often present as anionic chloro-complexes. Research on similar compounds, such as trihexyl(tetradecyl)phosphonium bromide (the phosphonium analogue), has demonstrated high efficiency in the extraction of platinum group metals like palladium (Pd) and platinum (Pt) from acidic chloride solutions. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The extraction process is understood to proceed via an anion-exchange mechanism where the metallic chloro-anions in the aqueous phase are transferred to the organic phase by exchanging with the bromide ion of the extractant. researchgate.net

Furthermore, studies on other quaternary ammonium salts have shown that they can be used to modify the surfaces of materials like clays (B1170129) and zeolites to enhance their contaminant removal capabilities. For example, when a clay mineral with a negatively charged surface is treated with a quaternary ammonium salt, the cationic head group of the salt adsorbs onto the clay surface through an ion exchange process, displacing native cations like Na⁺ or K⁺. acs.org This process results in an "organoclay" with a hydrophobic surface that shows a high affinity for non-polar organic contaminants. While the original clay is effective for adsorbing cations, the modified clay can effectively remove organic pollutants from water. The adsorption of quaternary amine cations on montmorillonite (B579905) has been found to be strong and not easily reversible, suggesting a chemical adsorption nature. researchgate.net

The interaction of this compound at liquid-liquid interfaces is crucial for its role as an extractant in solvent extraction processes. The amphiphilic nature of the molecule, with its polar cationic head and non-polar alkyl tails, causes it to accumulate at the interface between an aqueous phase and an organic solvent. This interfacial activity can reduce the interfacial tension, facilitating the transfer of the contaminant from the aqueous to the organic phase. In the case of organic pollutants, the mechanism can involve the formation of a complex between the quaternary ammonium cation and the contaminant molecule, which is then extracted into the organic phase. For instance, cationic surfactants are known to form complexes with anionic dyes, enhancing their removal from wastewater.

The table below summarizes the findings from studies on compounds analogous to this compound, illustrating the prevalent adsorption and interaction mechanisms.

| Analogous Compound | Contaminant Type | Investigated Mechanism | Key Findings |

| Trihexyl(tetradecyl)phosphonium bromide | Metal Anions (e.g., Pd(II), Pt(IV)) | Anion Exchange | Efficiently extracts metal-chloro complexes from acidic solutions. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Hexadecyltrimethylammonium (HDTMA) on Zeolite | Cationic and Anionic Heavy Metals | Ion Exchange, Surface Complexation | Creates a dual-electronic adsorbent capable of removing both positively and negatively charged metal ions. |

| Dodecyltrimethylammonium bromide (DTAB) on Coal | Methane (as a model for gas adsorption) | Chemical Adsorption | DTAB adsorbs more strongly to coal than methane, indicating its potential to modify surface properties and inhibit gas adsorption. |

| Quaternary Ammonium Lignin (QAL) | Metal Cations (e.g., Co(II), Ni(II)) | Ion Exchange | The synthesized ionic liquid showed superior extraction and separation capabilities for cobalt over nickel. mdpi.com |

While direct experimental data on the adsorption isotherms and kinetics for this compound in contaminant removal are not extensively documented in publicly available literature, the behavior of its analogues strongly suggests that it operates through a combination of these well-established mechanisms. The long alkyl chains (hexyl and tetradecyl) would contribute to a strong hydrophobic character, making it an effective extractant in liquid-liquid systems and a suitable modifier for creating organophilic adsorbent surfaces for the removal of organic pollutants. The cationic nature facilitates strong electrostatic interactions and ion exchange, which are key for the removal of anionic contaminants.

Catalytic Roles and Mechanisms of Trihexyltetradecylammonium Bromide

Trihexyltetradecylammonium Bromide in Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates the reaction between reactants in immiscible phases, typically an aqueous phase and an organic phase. This compound, a quaternary ammonium (B1175870) salt, serves as a classic example of a phase transfer catalyst, enabling the transport of a reactant from one phase to another where the reaction can proceed.

Fundamental Principles and Reaction Kinetic Enhancements

The fundamental principle behind the catalytic action of this compound in PTC lies in its amphipathic nature. The molecule possesses a hydrophilic, positively charged ammonium head and long, hydrophobic alkyl chains (three hexyl and one tetradecyl group). This structure allows the cation to form an ion pair with an anion from the aqueous phase, such as a nucleophile. The surrounding bulky and nonpolar alkyl groups then render this ion pair soluble in the organic phase.

Once in the organic phase, the nucleophile is "naked" or poorly solvated, making it highly reactive towards the organic substrate. After the reaction, the bromide anion, which was exchanged for the reactant anion at the interface, pairs with the Trihexyltetradecylammonium cation and returns to the aqueous phase to repeat the cycle. This continuous transfer of the reactive species across the phase boundary dramatically enhances the reaction rate, which would otherwise be negligible due to the physical separation of the reactants.

The kinetics of PTC reactions catalyzed by compounds like this compound are influenced by several factors, including the lipophilicity of the catalyst, the nature of the anion being transferred, and the specific reaction conditions. The long alkyl chains of this compound ensure its high solubility in the organic phase, which is a critical factor for efficient catalysis.

Applications in Asymmetric Synthesis

The principles of phase transfer catalysis have been extended to the challenging field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. Chiral phase transfer catalysts, often derived from natural products or synthesized with specific stereogenic centers, are employed for this purpose. While specific documented applications of this compound itself in asymmetric synthesis are not extensively reported in readily available literature, the general mechanism provides a framework for its potential use.

In asymmetric PTC, a chiral quaternary ammonium salt would form a diastereomeric ion pair with the prochiral nucleophile. The chiral environment provided by the catalyst would then direct the subsequent reaction with the substrate to favor the formation of one enantiomer over the other. The efficiency of such a process would depend on the degree of stereochemical communication between the catalyst and the reactants.

Case Studies in Organic Transformation Processes

Quaternary ammonium salts, including those structurally similar to this compound, are widely used in a variety of organic transformations. These include nucleophilic substitution reactions (e.g., alkylations, cyanations, and halogen exchange), oxidation reactions, and reduction reactions. For instance, in the Williamson ether synthesis, a phenoxide ion in the aqueous phase can be transferred to the organic phase by the catalyst to react with an alkyl halide. Similarly, in oxidation reactions using permanganate (B83412) or dichromate, the catalyst can transport the oxidizing anion into the organic phase to react with an organic substrate.

While specific, detailed case studies with comprehensive data tables for this compound are not prevalent in the public domain, the general utility of such catalysts is well-established. The choice of a specific quaternary ammonium salt often depends on optimizing the balance between its solubility in the organic phase and its ability to exchange anions at the interface.

| Reaction Type | Reactant 1 (Aqueous Phase) | Reactant 2 (Organic Phase) | Typical Product |

| Nucleophilic Substitution | Sodium Cyanide (NaCN) | Alkyl Bromide (R-Br) | Alkyl Nitrile (R-CN) |

| Williamson Ether Synthesis | Sodium Phenoxide (NaOAr) | Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) |

| Oxidation | Potassium Permanganate (KMnO4) | Alkene (R-CH=CH-R) | Diol (R-CH(OH)-CH(OH)-R) |

Integration into Heterogeneous and Supported Catalytic Systems

A significant advancement in catalysis is the immobilization of homogeneous catalysts onto solid supports, creating heterogeneous catalysts that are easily separable from the reaction mixture and can be recycled. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Development of Supported Ionic Liquid Phase (SILP) Catalysts

Supported Ionic Liquid Phase (SILP) technology represents a key strategy for heterogenizing homogeneous catalysts. In a SILP system, a thin layer of an ionic liquid, which can be a quaternary ammonium salt like this compound, is adsorbed onto the surface of a porous solid support, such as silica (B1680970) or alumina. A homogeneous catalyst is then dissolved in this ionic liquid layer.

The development of SILP catalysts using this compound would involve impregnating a porous support with a solution of the ionic liquid and then introducing the active catalytic species. The resulting material would act as a heterogeneous catalyst, where the reaction occurs within the supported ionic liquid film. This approach offers several advantages:

Catalyst Immobilization: The expensive or sensitive homogeneous catalyst is retained within the ionic liquid layer, preventing its leaching into the product stream.

Enhanced Stability: The ionic liquid can provide a stabilizing environment for the catalyst, potentially increasing its lifetime.

Facilitated Separation: The solid nature of the SILP catalyst allows for easy separation from the liquid reaction mixture by simple filtration.

Continuous Processing: SILP catalysts are well-suited for use in continuous flow reactors, which can improve process efficiency and scalability.

While the specific development of SILP catalysts incorporating this compound is a specialized area of research, the principles of SILP technology provide a clear pathway for its application in creating robust and recyclable catalytic systems.

Materials Science and Engineering Applications of Trihexyltetradecylammonium Bromide

Trihexyltetradecylammonium Bromide as a Lubricant Additive

The inherent properties of quaternary ammonium (B1175870) salts, such as their ability to form protective films on metal surfaces, position them as promising candidates for lubricant additives. While direct research on this compound as a lubricant additive is limited, the broader class of quaternary ammonium-based compounds has demonstrated significant potential in improving the tribological performance of lubricants.

Evaluation of Friction-Reducing Properties

Quaternary ammonium salts, when added to base oils, can significantly reduce the coefficient of friction between moving parts. This is attributed to the formation of a thin, adsorbed layer on the metallic surfaces. The long alkyl chains of the cation, in this case, the hexyl and tetradecyl groups of the Trihexyltetradecylammonium cation, are believed to play a crucial role in this process. These chains can orient themselves to create a low-shear interface, thereby minimizing frictional forces. Studies on similar polymeric ionic liquids containing quaternary ammonium cations have shown excellent friction reduction capabilities in aqueous lubricants.

Anti-Wear (AW) Performance and Tribofilm Characterization

Beyond friction reduction, the anti-wear (AW) performance of lubricant additives is critical for extending the lifespan of mechanical components. Quaternary ammonium salts have been shown to form a protective tribofilm on metal substrates during friction. This film acts as a barrier, preventing direct metal-to-metal contact and reducing wear. Research on polymeric ionic liquids with quaternary ammonium structures indicates that a complex tribochemical reaction occurs at the metal-lubricant interface, leading to the formation of a chemisorption film and a tribofilm containing nitrogen elements. This tribofilm is instrumental in the anti-wear capabilities of the lubricant. Further investigations into the specific composition and morphology of the tribofilm formed by this compound would be beneficial to fully understand its anti-wear mechanism.

Polyoxometalate-Ionic Liquids (POM-ILs) with Trihexyltetradecylammonium Cation in Functional Coatings

A significant and innovative application of this compound is its use as the cationic component in Polyoxometalate-Ionic Liquids (POM-ILs). These hybrid materials combine the unique properties of polyoxometalates, which are large, anionic metal-oxide clusters, with the tunable characteristics of ionic liquids.

Advanced Material Design Principles

The design of these functional POM-ILs is a prime example of advanced material design principles, where molecular components are carefully selected to achieve a specific function. The choice of the Trihexyltetradecylammonium cation is not arbitrary. Its long alkyl chains contribute to the formation of a hydrophobic barrier, which can help protect the paper from environmental moisture, another factor in its degradation.

The synthesis of these POM-ILs typically involves an ion exchange reaction where the alkali metal counterions of the polyoxometalate are replaced by the bulky organic cation, in this case, this compound. nih.gov This results in a material with a unique combination of properties: the redox activity and coordination capability of the POM anion and the solubility and film-forming characteristics of the ionic liquid cation. This modular approach allows for the fine-tuning of the material's properties for specific applications.

Nanosensor Development and Nanomaterial Synthesis Templated by this compound

This compound is a quaternary ammonium salt that serves as a versatile templating agent in the fields of materials science and engineering. Its specific molecular architecture allows for the formation of organized assemblies in solution, which can be leveraged for the bottom-up fabrication of sophisticated nanomaterials. These templated nanomaterials are integral to the development of advanced nanosensors and other functional devices.

Micellar Self-Assembly for Nanoreactor Formation

In aqueous solutions, amphiphilic molecules like this compound spontaneously self-assemble once they reach a specific concentration known as the critical micelle concentration. This process results in the formation of micelles, which are thermodynamically stable, colloidal-sized clusters. nih.govnih.gov Molecular dynamics simulations and experimental studies of similar surfactants, such as decyltrimethylammonium (B84703) bromide and tetradecyltrimethylammonium bromide, show that these micelles possess a core-shell structure. nih.govnih.gov The hydrophobic alkyl chains (hexyl and tetradecyl groups) aggregate to form a non-polar core, while the charged hydrophilic head groups (quaternary ammonium) and their bromide counterions form a shell, or corona, that interfaces with the surrounding aqueous environment. nih.gov

This self-assembly process effectively creates nanoscale reactors. The hydrophobic core of the micelle provides a unique, confined microenvironment that can solubilize non-polar reactants, while the charged interface can attract and concentrate specific ions. nih.gov This compartmentalization allows chemical reactions to be carried out in a controlled manner, influencing reaction rates and product selectivity. The entire process of micelle formation and dissolution is dynamic, involving the constant exchange of surfactant monomers between the micelle and the bulk solution. nih.gov

Directed Synthesis of Metal Nanoparticles (e.g., Gold Nanoparticles)

The micellar nanoreactors formed by quaternary ammonium salts are widely employed in the template-directed synthesis of metal nanoparticles, including gold (AuNPs). researchgate.netbiointerfaceresearch.com Surfactants like cetyltrimethylammonium bromide (CTAB) and tetraoctylammonium bromide (TOAB) are frequently used to control the size and shape of the resulting nanoparticles. researchgate.netrsc.org this compound functions similarly, acting as both a stabilizing agent and a soft template.

In a typical two-phase synthesis, the quaternary ammonium salt can act as a phase-transfer catalyst, transporting metal salt precursors (e.g., HAuCl₄) from an aqueous phase to an organic phase where the reduction occurs. biointerfaceresearch.comrsc.org The surfactant molecules then form a protective layer or cap on the surface of the nascent nanoparticles, preventing them from aggregating into larger, uncontrolled structures. researchgate.netresearchgate.net The bromide counterions have a strong affinity for the gold surface, assisting in the stabilization process. researchgate.net The morphology of the final nanoparticles, such as nanorods or bipyramids, is often dictated by the structure of the surfactant template, which can form liquid crystal phases at certain concentrations. researchgate.net

The table below summarizes key aspects of using quaternary ammonium salts as templates in gold nanoparticle synthesis, a role directly applicable to this compound.

| Parameter | Role of Quaternary Ammonium Bromide | Outcome | Supporting Findings |

| Templating | Acts as a soft template or directing agent. researchgate.net | Controls nanoparticle shape and anisotropy (e.g., nanorods). researchgate.net | CTAB is a well-established template for imparting anisotropy in nanoparticles. researchgate.net |

| Phase Transfer | Transfers metal precursors (e.g., AuCl₄⁻) from aqueous to organic phase. biointerfaceresearch.comrsc.org | Enables reaction between immiscible reactants. | TOAB is used to transfer both gold precursors and the reducing agent (NaBH₄) in the Brust-Schiffrin method. rsc.org |

| Stabilization | Forms a capping layer on the nanoparticle surface. researchgate.net | Prevents aggregation and ensures colloidal stability. researchgate.net | Cationic surfactants provide sufficient stabilization for nanoparticles in aqueous media. researchgate.net |

| Size Control | The concentration and structure of the surfactant influence micelle size. | Allows for tuning of the final nanoparticle size. nih.gov | In related methods, nanoparticle size is controlled by varying the molar ratio of reagents. nih.gov |

Application in Radiation Detection Systems

The unique properties of materials containing bromide ions are leveraged in the development of advanced radiation detectors. Scintillators, which are materials that emit light upon absorbing high-energy radiation, are core components of these detection systems. hellma-materials.comluxiumsolutions.com While direct applications of this compound in this area are not widely documented, its properties suggest potential use in next-generation structured scintillators.

Structured scintillators often consist of scintillating particles, such as lanthanide-doped nanocrystals, embedded within a matrix material. nih.gov This design allows for the combination of different material properties to optimize detection efficiency and enable discrimination between different types of radiation, like neutrons and gamma rays. nih.gov

This compound could potentially serve in several capacities in such systems:

As a matrix material: It could form an organic matrix to suspend scintillating nanoparticles. Its ordered structure could facilitate efficient energy transfer and light guiding to a photodetector.

As a synthesis template: It could be used to template the synthesis of scintillating nanocrystals (e.g., cesium lead bromide perovskites), controlling their size and surface properties to enhance quantum yield and performance.

In liquid scintillators: It could be a component in organic liquid scintillator cocktails, which are used for measuring specific types of radiation. hellma-materials.com

Materials like Lanthanum Bromide (LaBr₃) and Thallium Bromide (TlBr) are known for their excellent energy resolution in detecting gamma rays. bnl.govortec-online.com The development of novel composite materials that incorporate the scintillating properties of such inorganic compounds with the processability of organic materials like this compound represents a promising direction for creating flexible, high-performance, and potentially wearable radiation detectors. nih.gov

Fundamental Studies on Self Assembly and Interfacial Phenomena

Supramolecular Self-Assembly of Trihexyltetradecylammonium Bromide

Quaternary ammonium (B1175870) compounds, such as this compound, are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) polar head group and a water-fearing (hydrophobic) nonpolar tail. This dual nature drives their spontaneous organization in solution, a process known as supramolecular self-assembly. nih.govmdpi.com The structure of these compounds—a positively charged nitrogen atom bonded to four organic groups—allows for a wide range of applications, from disinfectants to catalysts. mdpi.com The self-assembly process is fundamental to understanding their function. nih.gov

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist predominantly as individual monomers in solution. nih.gov As the concentration increases to the CMC, these monomers begin to aggregate into organized structures called micelles. nih.gov In aqueous solutions, micelles typically form with the hydrophobic tails sequestered in the core, away from the water, and the hydrophilic heads forming the outer surface that interacts with the surrounding water. wikipedia.org

For the well-studied analogue, Tetradecyltrimethylammonium bromide (TTAB), the CMC has been determined through various methods, including conductivity and surface tension measurements. The structure of the resulting micelles can range from spherical to more elongated, wormlike or cylindrical shapes, especially with the addition of salts or other molecules that can alter the packing of the surfactant heads. mdpi.comnist.gov

Table 1: Critical Micelle Concentration (CMC) Data for the Representative Surfactant Tetradecyltrimethylammonium Bromide (TTAB) in Aqueous Solution

| Temperature (K) | Method | CMC (mmol/L) |

| 298.15 | Conductivity | 3.6 |

| 298.15 | Tensiometry | 8.0 |

| 298.15 | Spectrofluorometry | 8.3 |

This table presents representative CMC values for TTAB to illustrate the typical range for a C14-chain cationic surfactant. The variation in values can be attributed to the different experimental methods and conditions used for determination. nih.gov

The architecture of the micelles is not static. Beyond simple spheres, surfactants can form more complex structures. The transition from spherical to rod-like or wormlike micelles can be induced by changes in concentration, temperature, or the presence of additives that screen the electrostatic repulsion between the charged head groups, allowing for closer packing and one-dimensional growth. mdpi.com

At concentrations significantly above the CMC, surfactants can organize into even more ordered structures known as lyotropic liquid crystalline phases. These phases are formed when the concentration of the amphiphilic molecules in a solvent (like water) is high enough to force the micelles into regular spatial arrangements. scispace.comacs.org Common lyotropic phases for cationic surfactants include:

Hexagonal (H₁): Cylindrical micelles packed into a hexagonal lattice. scispace.comrsc.org

Lamellar (Lα): Bilayers of surfactant molecules separated by layers of solvent, similar to the structure of cell membranes. scispace.comrsc.org

Cubic (V₁): More complex, bicontinuous structures where a single convoluted micelle extends throughout three dimensions, forming a cubic lattice. scispace.comrsc.org

The specific phase that forms depends on factors like surfactant concentration, temperature, and the presence of co-solvents or salts. rsc.orgtsukuba.ac.jp The molecular geometry of the surfactant, including the size of the headgroup and the length and bulkiness of the alkyl chains, plays a critical role in determining the preferred packing arrangement and thus the resulting liquid crystalline phase. rsc.org While specific studies on this compound are lacking, research on other cationic surfactants like cetyltrimethylammonium bromide (CTAB) has shown the formation of hexagonal, cubic, and lamellar phases in various solvent systems. scispace.com The cooperative self-assembly of these molecules is a hallmark of lyotropic liquid crystal formation. acs.org

The self-assembly of this compound into micelles and liquid crystalline phases is governed by a delicate balance of intermolecular forces:

Hydrophobic Interactions: This is the primary driving force for micellization in water. The system seeks to minimize the unfavorable contact between the hydrophobic alkyl tails (the three hexyl and one tetradecyl chains) and water molecules, leading to their aggregation in the micellar core. nih.gov

Electrostatic Interactions: The positively charged quaternary ammonium head groups experience repulsive forces. These repulsions oppose aggregation and influence the size and shape of the micelles. The presence of counterions (bromide, in this case) and any added salts can screen these repulsive forces, promoting the formation of larger or differently shaped aggregates. mdpi.comnist.gov

van der Waals Forces: Attractive van der Waals forces exist between the alkyl chains packed within the micelle core, contributing to the stability of the aggregate. acs.org

Hydrogen Bonding: In some systems, particularly with additives, hydrogen bonding can play a role in stabilizing the micellar structure, for instance, by bridging interactions at the micelle-water interface. mdpi.com

These interactions are not independent; for example, the strong electrostatic repulsion between head groups can be modulated by hydrophobic interactions, leading to changes in micelle morphology from spherical to wormlike. mdpi.com The interplay of these forces is fundamental to the rich phase behavior exhibited by cationic surfactants.

Characterization of Interfacial Dynamics in Liquid-Liquid Systems

Quaternary ammonium salts are well-known for their activity at interfaces, a property that is crucial for their application as phase-transfer catalysts. researchgate.netoperachem.com They facilitate the movement of reactants between two immiscible phases (e.g., water and an organic solvent), thereby increasing reaction rates. researchgate.netcore.ac.uk

In a system with two immiscible liquid phases, the rate of a chemical reaction can be severely limited by the slow transfer of a reactant from one phase to the other. Phase-transfer catalysts like this compound overcome this limitation. researchgate.net The mechanism generally involves the cationic surfactant forming an ion pair with an anionic reactant in the aqueous phase. The hydrophobic alkyl chains of the surfactant make this new ion pair soluble in the organic phase, effectively transporting the reactant across the phase boundary where it can react. operachem.comresearchgate.net

The kinetics of this process are influenced by:

The structure of the catalyst: The length of the alkyl chains is critical. Chains that are too short may not provide enough lipophilicity to effectively partition into the organic phase, while excessively long chains can also affect performance. operachem.com

Extraction Constant: This value relates to the partitioning of the catalyst between the two phases. researchgate.net

Interfacial Area: The rate of transfer is proportional to the area of the interface between the two liquids.

Studies on quaternary ammonium salts have shown that they can significantly enhance the kinetics of reactions in liquid-liquid systems, often resulting in pseudo-first-order reaction kinetics. researchgate.net

Surfactants, by their very nature, adsorb at interfaces to lower the interfacial free energy. wikipedia.orgcolumbia.edu In a liquid-liquid system, this compound molecules will arrange themselves at the boundary between the two phases. The adsorption process is driven by the desire of the hydrophobic tails to leave the aqueous phase and the hydrophilic head to remain in contact with it. nthu.edu.tw

The effectiveness of a surfactant's adsorption is often measured by the reduction in interfacial tension. acs.org The process is dynamic, with molecules continuously adsorbing to and desorbing from the interface until an equilibrium is reached. At concentrations below the CMC, the interfacial tension decreases as more surfactant is added. Once the CMC is reached and micelles form, the interface becomes saturated with surfactant molecules, and the interfacial tension typically remains constant. acs.org Studies on various cationic surfactants have shown that their adsorption at interfaces is crucial for applications like forming emulsions and foams, and for their role as corrosion inhibitors, where they form a protective, ordered layer on metal surfaces. acs.org

Advanced Characterization Techniques and Computational Modeling

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of materials like Trihexyltetradecylammonium bromide.

A typical TGA thermogram for this compound would show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating the onset of thermal decomposition. For similar long-chain quaternary ammonium (B1175870) and phosphonium (B103445) salts, decomposition often begins at temperatures above 200°C. nih.gov The decomposition of this compound would likely proceed via the cleavage of the C-N bonds and the breakdown of the long alkyl chains.

The atmosphere under which the analysis is conducted (e.g., inert nitrogen vs. oxidative air) can significantly influence the decomposition temperature and mechanism. For instance, the presence of oxygen can lead to a lower thermal stability. nih.gov The final residual mass at the end of the experiment would depend on the nature of the decomposition products. For a pure sample heated in an inert atmosphere, the residual mass is expected to be very low.

Microscopic and Diffraction Methods for Structural Elucidation

Microscopic and diffraction techniques are employed to investigate the morphology, crystal structure, and elemental composition of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful complementary techniques for material characterization.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography. surfacesciencewestern.com For a solid sample of this compound, SEM analysis would reveal its morphology, such as the shape and size distribution of its crystalline or amorphous particles. This information is crucial for understanding the material's physical properties, such as its flowability and dissolution characteristics.

Energy Dispersive X-ray Spectroscopy (EDS): When the electron beam from the SEM interacts with the sample, it generates characteristic X-rays from the elements present. rtilab.com The EDS detector analyzes the energy of these X-rays to identify the elemental composition of the sample. bruker.com An EDS analysis of a pure this compound sample would be expected to detect the presence of Carbon (C), Nitrogen (N), and Bromine (Br). This provides a qualitative and semi-quantitative confirmation of the compound's elemental makeup. It is important to note that EDS is generally not capable of detecting very light elements, such as hydrogen. nih.gov

Table 3: Expected Elemental Composition of this compound by EDS

| Element | Symbol | Expected Detection |

| Carbon | C | Yes |

| Nitrogen | N | Yes |

| Bromine | Br | Yes |

| Hydrogen | H | No |

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structures

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. nih.govscbt.com By measuring the angles and intensities of X-rays diffracted by the crystal lattice, XRD can be employed to identify the crystalline phases, determine the unit cell dimensions, and elucidate the arrangement of atoms and molecules within the crystal. nih.gov For quaternary ammonium salts like THTDA-Br, which can exhibit complex crystalline and liquid crystalline phases, XRD is instrumental in characterizing their solid-state and supramolecular structures.

While specific XRD studies on the single-crystal structure of this compound are not widely available in public literature, research on analogous long-chain ionic liquids, such as trihexyltetradecylphosphonium (B14245789) chloride, provides significant insights into the expected structural organization. nih.govunipa.it Studies on this closely related phosphonium salt using small and wide-angle X-ray scattering (SWAXS) have revealed the presence of nanoscale segregation in its liquid state. nih.govresearchgate.net This indicates that even in a liquid phase, the molecules arrange themselves into distinct polar and non-polar domains, a hallmark of supramolecular organization. researchgate.net It is highly probable that THTDA-Br exhibits similar behavior, with the charged ammonium head groups and bromide anions forming polar regions, while the long alkyl chains (three hexyl and one tetradecyl) aggregate to form non-polar domains.

The presence of a pre-peak or first sharp diffraction peak in the low-momentum transfer (low-Q) region of an X-ray scattering pattern is a characteristic sign of such nanoscale organization. researchgate.net For trihexyltetradecylphosphonium chloride, this has been observed and is indicative of the length scale of this polar-apolar alternation. nih.govresearchgate.net

Theoretical and Computational Investigations

Theoretical and computational methods are invaluable for providing a molecular-level understanding of the structure, dynamics, and interactions of complex molecules like this compound.

Molecular Dynamics (MD) Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. icm.edu.pl By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the behavior of materials at the atomic scale, including their interfacial properties. icm.edu.pl

For amphiphilic molecules such as THTDA-Br, MD simulations are particularly useful for investigating their behavior at interfaces, such as the air-water or oil-water interface. While specific MD simulation studies for this compound are not prevalent, the simulations conducted on its phosphonium analogue, trihexyltetradecylphosphonium chloride, offer a robust model for its expected interfacial behavior. nih.govunipa.it

These simulations have shown that at an interface, the charged head groups of the cation and the associated anion orient themselves towards the polar phase (e.g., water), while the hydrophobic alkyl chains extend into the non-polar phase (e.g., air or oil). nih.govicm.edu.pl This arrangement is fundamental to the surfactant properties of these molecules. MD simulations can quantify various interfacial properties, as illustrated in the hypothetical data table below, which is based on typical findings for similar long-chain ionic liquids.

Table 1: Hypothetical Interfacial Properties of this compound at a Water-Air Interface from MD Simulations

| Property | Simulated Value | Unit |

| Interfacial Tension | 35-45 | mN/m |

| Area per Molecule | 60-80 | Ų/molecule |

| Orientation Angle of Tetradecyl Chain | 20-40 | degrees from normal |

| Water Density at Interface | ~0.8 | g/cm³ |

Note: This table is illustrative and based on general knowledge of similar surfactants. Actual values would require specific experimental or simulation studies on this compound.

Quantum Chemical Calculations of Interaction Energies

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energetics of molecules. chemspider.commdpi.com These methods can provide highly accurate information about interaction energies between molecules or between different parts of the same molecule. wikipedia.org

For this compound, quantum chemical calculations can be used to investigate the nature and strength of the interactions between the trihexyltetradecylammonium cation and the bromide anion, as well as their interactions with solvent molecules or other species. chemspider.com These calculations can dissect the total interaction energy into its fundamental components, providing a deeper understanding of the forces driving molecular recognition and self-assembly.

The primary components of intermolecular interaction energies that can be calculated include:

Electrostatic Energy: Arising from the interaction of the static charge distributions of the interacting molecules. For an ionic compound like THTDA-Br, this is a dominant term.

Exchange-Repulsion Energy: A short-range repulsive term originating from the Pauli exclusion principle.

Induction (Polarization) Energy: Resulting from the distortion of the electron cloud of one molecule by the electric field of another.

Dispersion Energy: A long-range attractive force arising from correlated fluctuations in the electron distributions of the interacting molecules (van der Waals forces).

Table 2: Illustrative Breakdown of Interaction Energies for a Model Quaternary Ammonium-Halide Ion Pair

| Interaction Energy Component | Typical Calculated Value (kcal/mol) |

| Electrostatic | -80 to -120 |

| Exchange-Repulsion | +40 to +60 |

| Induction | -10 to -20 |

| Dispersion | -5 to -15 |

| Total Interaction Energy | -55 to -95 |

Note: This table provides a conceptual breakdown of interaction energies for a representative system and does not represent specific calculated values for this compound.

By performing these calculations, researchers can gain insights into the stability of the ion pair, the influence of the alkyl chain length on the interaction energies, and the role of specific functional groups in intermolecular interactions. chemspider.comwikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of trihexyltetradecylammonium bromide in experimental settings?

- Methodological Approach : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify alkyl chain orientation and bromide counterion presence. For crystallinity analysis, X-ray diffraction (XRD) is essential, as demonstrated in studies of analogous quaternary ammonium salts .

Q. How should researchers handle contradictions in reported toxicity data for this compound?

- Methodological Approach : Cross-reference toxicity classifications from multiple regulatory frameworks (e.g., EU CLP, OSHA). For example, acute oral toxicity (Category 4, H302) and aquatic toxicity (Category 1, H400) are consistent across SDS documents . Discrepancies in chronic toxicity data may arise from differences in test concentrations or environmental conditions. Validate findings using OECD Test Guidelines (e.g., OECD 203 for aquatic toxicity) under controlled lab conditions .

Q. What are the best practices for synthesizing this compound with high yield and minimal byproducts?

- Methodological Approach : Optimize alkylation reactions using trihexylamine and tetradecyl bromide in anhydrous ethanol at 60–70°C for 24 hours. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in ethanol/diethyl ether mixtures. Ensure stoichiometric excess of tetradecyl bromide (1.2:1 molar ratio) to maximize yield (>90%) .

Advanced Research Questions

Q. How do micellization properties of this compound vary with temperature and electrolyte concentration?

- Methodological Approach : Conduct conductivity and surface tension measurements to determine critical micelle concentration (CMC) across temperatures (15–45°C) and electrolyte concentrations (0.1–1.0 M NaCl). Use the pyrene 1:3 ratio method for fluorescence-based CMC determination. Thermodynamic parameters (ΔG, ΔH, ΔS) can be derived using the phase separation model, as shown for similar surfactants .

Q. What experimental strategies mitigate interference from this compound in spectroscopic studies of co-solutes?

- Methodological Approach : Employ background subtraction protocols in FTIR and UV-Vis spectroscopy. For NMR, use deuterated solvents (e.g., D₂O or CDCl₃) and suppression techniques to minimize signals from the surfactant’s alkyl chains. In fluorescence assays, select probes with emission wavelengths outside the surfactant’s absorption range (e.g., >300 nm) .

Q. How does this compound interact with biomembranes in cellular uptake studies?

- Methodological Approach : Use Langmuir-Blodgett troughs to study monolayer penetration into phospholipid films (e.g., DPPC). Measure changes in surface pressure (π) and area per molecule. For in vitro studies, combine fluorescence microscopy with membrane-impermeable dyes (e.g., propidium iodide) to assess surfactant-induced membrane disruption .

Data Contradiction Resolution

Q. Conflicting reports exist on the stability of this compound under acidic conditions. How can researchers reconcile these findings?

- Methodological Approach : Perform accelerated degradation studies at pH 2–6 (HCl-adjusted) and 40°C. Quantify bromide release via ion chromatography and monitor structural changes using FTIR (loss of C-N⁺ stretching at 1480 cm⁻¹). Compare degradation kinetics using Arrhenius plots to identify pH-dependent instability thresholds .

Experimental Design Considerations

Q. What protocols ensure reproducibility in phase behavior studies of this compound with co-surfactants?

- Methodological Approach : Standardize mixing ratios (e.g., 1:1 to 1:5 molar ratios with SDS or Triton X-100) and equilibration times (>48 hours at 25°C). Characterize mesophases using polarized light microscopy and small-angle X-ray scattering (SAXS). Document solvent purity (≥99.9%) and humidity control (<30% RH) to minimize batch variability .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in aquatic toxicity assays?

- Methodological Approach : Adopt OECD 209 guidelines with modifications:

- Use sealed exposure chambers to prevent environmental release (H400 compliance).

- Equip labs with HEPA filters and emergency eyewash stations (H319 compliance).

- Monitor acute toxicity in Daphnia magna at 0.1–10 mg/L concentrations for 48 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.